molecular formula C20H22N2O4 B2990690 2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-51-2

2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2990690
CAS No.: 852155-51-2
M. Wt: 354.406
InChI Key: GMSLLGNFFQBGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups, a pyrrolidinone ring, and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or pyrrolidinone sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the benzamide core may produce primary or secondary amines.

Scientific Research Applications

2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its interactions with specific molecular targets.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(2-methoxyphenyl)benzamide: Lacks the pyrrolidinone ring, which may affect its reactivity and applications.

    N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methoxy group on the benzamide core, potentially altering its chemical properties.

Uniqueness

2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone ring

Properties

IUPAC Name

2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-10-5-3-8-15(17)20(24)22(14-21-13-7-12-19(21)23)16-9-4-6-11-18(16)26-2/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSLLGNFFQBGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.